Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted with a 2-methylphenylmethoxy group at position 5, a methyl group at position 2, and an ethoxycarbonyl moiety at position 2. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.4 g/mol.
The compound’s structure combines aromatic and aliphatic substituents, making it a versatile scaffold for chemical modifications.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-22-20(21)19-14(3)24-18-10-9-16(11-17(18)19)23-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYSEJDSJFFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofurans, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H22O5
- IUPAC Name : this compound
- CAS Number : [insert CAS number if available]
This compound features a benzofuran core with various substituents that contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofurans exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Potential
The anticancer activity of benzofuran derivatives has also been explored. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Receptors : The compound might interact with various cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
Study on Antimicrobial Efficacy
A recent study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The study utilized a broth microdilution method to determine MIC values and found that the compound was particularly effective against E. coli and C. albicans, supporting its potential use in treating infections caused by these pathogens .
Investigation into Anticancer Properties
Another investigation focused on the anticancer properties of this compound involved treating A549 lung cancer cells with varying concentrations of this compound. The results demonstrated significant inhibition of cell viability, with flow cytometry analysis revealing increased apoptotic cells at higher concentrations . This suggests a promising avenue for further research into its application in cancer therapy.
Comparison with Similar Compounds
Research Implications
- Analogs with polar groups (e.g., nitro in ) may suit applications requiring aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
